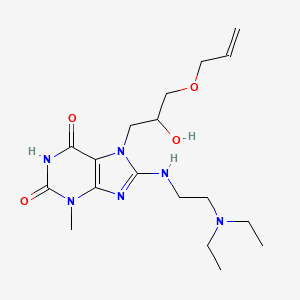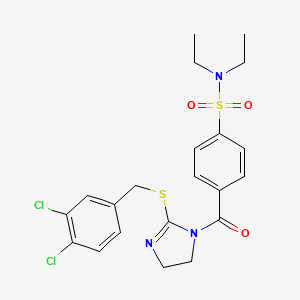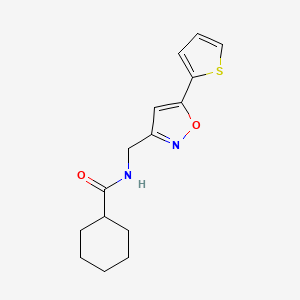![molecular formula C22H24N2O4 B2887071 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 824977-52-8](/img/structure/B2887071.png)
7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one” belongs to the class of organic compounds known as flavonoids. Flavonoids are characterized by a 15-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring ©. This carbon structure can be abbreviated C6-C3-C6 .
Molecular Structure Analysis
The molecular structure of this compound includes a chromen-2-one core, a common feature in flavonoids. This core consists of a benzene ring (A-ring) fused to a heterocyclic pyrone ring (C-ring). Attached to this core at the 3-position is a 4-methoxyphenyl group (B-ring), and at the 8-position is a (4-methylpiperazin-1-yl)methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The hydroxy groups might be involved in hydrogen bonding or could potentially be modified through reactions like esterification or etherification. The methoxy group could undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like hydroxy and methoxy would increase its polarity and could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study explored the antimicrobial efficacy of novel chromen-2-one derivatives, highlighting significant antibacterial and antifungal activities. These findings suggest the compound's utility in developing new antimicrobial agents (Mandala et al., 2013).
Neuroprotective Roles
Research on IMM‐H004, a derivative of coumarin which shares structural similarities with the compound , demonstrated antioxidant and neuroprotective roles in cerebral ischemia, indicating potential applications in neurological disorders (Zuo et al., 2015).
Anti-inflammatory Effects
Isolated compounds from Belamcanda chinensis, with structural resemblances to chromen-2-one, have shown antimicrobiotic and anti-inflammatory effects, offering insights into its therapeutic applications (Liu et al., 2008).
Catalysis in Organic Synthesis
Studies reveal the application of chromen-2-one derivatives in catalyzing Michael additions for the synthesis of pharmaceuticals like Warfarin, showcasing the compound's role in facilitating organic reactions (Alonzi et al., 2014).
Cytotoxic and Anticancer Activities
Research into chromen-2-one–linked triazole moieties has uncovered potent cytotoxic agents against various human cancer cell lines, underscoring the compound's potential in cancer therapy (Liu et al., 2017).
Photovoltaic Properties for Solar Cells
Experimental and computational studies on chromen-2-one-based dyes have investigated their efficiency as photosensitizers in dye-sensitized solar cells, highlighting the compound's relevance in renewable energy technologies (Gad et al., 2020).
Enzyme Inhibition for Neuroprotection
Novel pyrano[3,2-c]chromene derivatives, structurally related to our compound, have shown inhibitory effects against acetylcholinesterase, offering potential benefits in treating neurodegenerative diseases (Sameem et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)14-19-20(25)8-5-16-13-18(22(26)28-21(16)19)15-3-6-17(27-2)7-4-15/h3-8,13,25H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMGLWZEGYOMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2886992.png)
![2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2886993.png)




![Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate](/img/structure/B2886999.png)


![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887003.png)


![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)